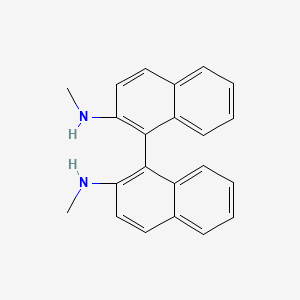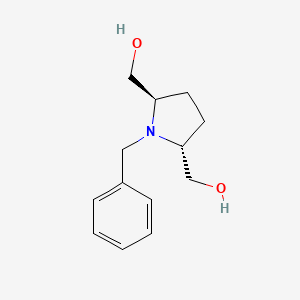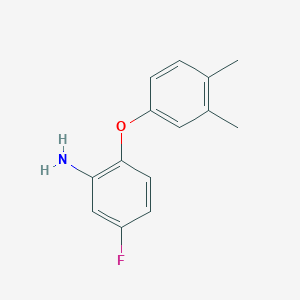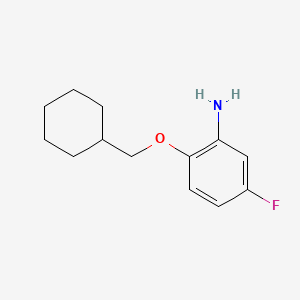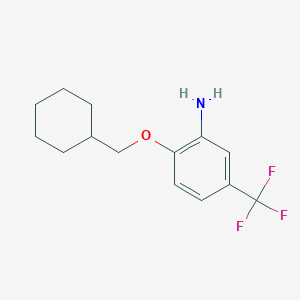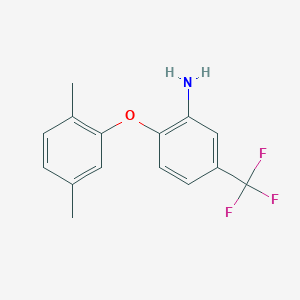
2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H14F3NO and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Steric Factors and Intramolecular Bonding : Research has explored the steric factors and intramolecular hydrogen bonding in compounds related to 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline, highlighting the complexities in synthesizing specific trifluoromethyl derivatives due to these factors (Grocock et al., 1971).
- Synthesis of Derivatives : The synthesis of new compounds through the reaction of 2-(trifluoromethyl)aniline with different reagents demonstrates the chemical versatility and potential for creating novel molecules for various applications (Zhang et al., 2013).
Materials Science
- Liquid Crystal Development : Studies have synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl groups, to investigate their properties as liquid crystals. This research provides insights into how the modification of molecular structures can influence material properties such as phase stability and orientation order (Miyajima et al., 1995).
Catalysis and Applied Chemistry
- Pesticide Synthesis : The chemical pathway to synthesize bistrifluron, a novel pesticide, involves the use of trifluoromethylated aniline derivatives, illustrating the role of such compounds in the development of agrochemicals (An-chan, 2015).
- Electroluminescence : Research into amorphous molecular materials for electroluminescence has highlighted the use of compounds with trifluoromethyl groups for the development of color-tunable emitting materials, underscoring the importance of these compounds in advanced electronic applications (Doi et al., 2003).
Advanced Organic Chemistry
- Fluorinated Compounds Synthesis : The preparation and application of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates showcase the role of trifluoromethyl anilines in synthesizing complex molecules with potential pharmaceutical applications (Yavari et al., 2005).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-13-6-5-11(8-12(13)19)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOITXKZEDUPSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



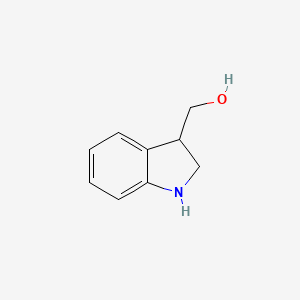
![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)


